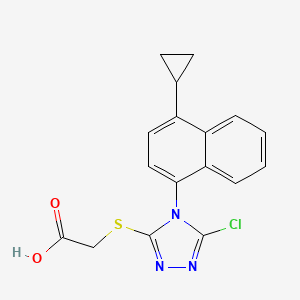
Lesinurad Impurity 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lesinurad Impurity 7 is a chemical compound associated with Lesinurad, a selective uric acid reabsorption inhibitor used in the treatment of hyperuricemia associated with gout. Lesinurad works by inhibiting the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), thereby increasing the excretion of uric acid and lowering serum uric acid levels .
Méthodes De Préparation
The synthesis of Lesinurad Impurity 7 involves several steps, typically starting from commercially available starting materials. The synthetic routes often involve the use of bromonaphthalene derivatives and triazole intermediates. The reaction conditions are carefully controlled to ensure the formation of the desired impurity with high purity and yield. Industrial production methods focus on optimizing the reaction conditions to minimize the formation of by-products and ensure scalability .
Analyse Des Réactions Chimiques
Lesinurad Impurity 7 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Lesinurad Impurity 7 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Lesinurad.
Biology: It is studied for its potential biological effects and interactions with various biological targets.
Medicine: Research focuses on understanding its pharmacokinetics and pharmacodynamics to improve the efficacy and safety of Lesinurad.
Industry: It is used in the pharmaceutical industry to monitor the production process of Lesinurad and ensure compliance with regulatory standards .
Mécanisme D'action
Lesinurad Impurity 7, like Lesinurad, inhibits the activity of urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is responsible for the reabsorption of uric acid from the renal tubules, and its inhibition increases the excretion of uric acid. This leads to lower serum uric acid levels. The molecular targets and pathways involved include the renal excretion pathways and the regulation of uric acid homeostasis .
Comparaison Avec Des Composés Similaires
Lesinurad Impurity 7 can be compared with other similar compounds, such as:
Dotinurad: Another selective uric acid reabsorption inhibitor that targets URAT1.
Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.
Febuxostat: Another xanthine oxidase inhibitor with a similar mechanism of action to Allopurinol.
The uniqueness of this compound lies in its specific inhibition of URAT1 and OAT4, which distinguishes it from xanthine oxidase inhibitors that reduce uric acid production rather than increasing its excretion .
Propriétés
IUPAC Name |
2-[[5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZDLESGJQYHST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Cl)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














